N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine
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Overview
Description
(E)-1-(2,4-DICHLOROPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a dichlorophenyl group and a benzothiazole moiety, which are connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
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Starting Materials
- 2,4-Dichlorobenzaldehyde
- 6-Methyl-1,3-benzothiazol-2-amine
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Reaction Conditions
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(2,4-DICHLOROPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)METHANIMINE would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-DICHLOROPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2,4-Dichlorophenyl)-N-(1,3-benzothiazol-2-yl)methanimine
- (E)-1-(2,4-Dichlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)ethanimine
Uniqueness
(E)-1-(2,4-DICHLOROPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)METHANIMINE is unique due to the specific substitution pattern on the benzothiazole ring and the presence of the dichlorophenyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H10Cl2N2S |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)methanimine |
InChI |
InChI=1S/C15H10Cl2N2S/c1-9-2-5-13-14(6-9)20-15(19-13)18-8-10-3-4-11(16)7-12(10)17/h2-8H,1H3/b18-8+ |
InChI Key |
OUYBBJWIQHIUFI-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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